Aluminum, diethyliodo-

Description

The exact mass of the compound Aluminum, diethyliodo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aluminum, diethyliodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum, diethyliodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

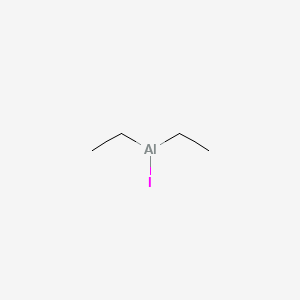

2D Structure

Properties

IUPAC Name |

diethyl(iodo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Al.HI/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQUYYAZSOKTQD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10AlI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062119 | |

| Record name | Aluminum, diethyliodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-00-8 | |

| Record name | Diethyliodoaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum, diethyliodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, diethyliodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, diethyliodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylaluminium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Transition State Analysis:the Central Part of the Computational Study Would Be to Identify the Transition State Structure for the Iodine Insertion into an Al C Bond. Key Parameters That Would Be Calculated Include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. This is a critical piece of data for understanding the reaction kinetics.

Imaginary Frequency: The presence of a single imaginary frequency in the vibrational analysis of the transition state structure confirms it as a true saddle point on the potential energy surface.

Geometric Parameters: Bond lengths and angles in the transition state, such as the elongating Al-C bond and the forming Al-I and C-I bonds, would be determined.

Thermal Degradation Sintering :at Elevated Temperatures, the Active Sites on a Supported Catalyst Can Become Mobile and Agglomerate, a Process Known As Sintering.ammoniaknowhow.comthis Leads to a Decrease in the Active Surface Area and a Corresponding Loss of Catalytic Activity. While More Common in Heterogeneous Catalysis at Very High Temperatures, Thermal Instability Can Contribute to the Decay of Catalyst Activity.ammoniaknowhow.comgoogle.com

| Deactivation Pathway | Description | Relevance to DEAI Systems | Reference(s) |

| Poisoning | Strong chemisorption of substances onto active sites, blocking reactions. | Reaction with impurities; over-reduction by excess DEAI; formation of inhibiting species like EtAlCl₂. | chemcatbio.orgresearchgate.net |

| Fouling/Encapsulation | Physical deposition of species (e.g., polymer) onto the catalyst surface and in pores. | In polymerization, the polymer product can coat the catalyst, preventing monomer access to the active site. | researchgate.netengj.org |

| Chemical Transformation | Reaction of the active phase to form an inactive phase. | Hydrolysis from trace water; irreversible reaction with byproducts. | mdpi.comgoogle.com |

| Thermal Degradation | Loss of active surface area due to crystallite growth (sintering) at high temperatures. | Can contribute to loss of activity over time, especially in processes run at elevated temperatures. | ammoniaknowhow.comgoogle.com |

Understanding these deactivation pathways is crucial for extending catalyst lifetime and maintaining process efficiency, often through controlling reactant purity, reaction temperature, and reactor design. diva-portal.org

Diethyliodoaluminum As a Stoichiometric Reagent in Advanced Organic Synthesis

Alkylation Reactions Promoted by Diethyliodoaluminum

Alkylation reactions, which form new carbon-carbon (C-C) bonds, are fundamental in organic synthesis. organicchemistrytutor.comnih.gov Diethyliodoaluminum has demonstrated utility in promoting such transformations, particularly in the alkylation of carbonyl compounds. organicchemistrytutor.comorganic-chemistry.org The process generally involves the formation of an enolate, a highly nucleophilic species, which then reacts with an alkylating agent. organicchemistrytutor.comyoutube.com

The use of strong bases is often required to generate the enolate from a carbonyl compound. organicchemistrytutor.comlibretexts.org Diethyliodoaluminum can act as a Lewis acid, activating the carbonyl group and facilitating the subsequent alkylation. This approach is valuable for creating α-substituted ketones, esters, and other carbonyl derivatives. libretexts.orglibretexts.org The regioselectivity of these reactions can often be controlled by factors such as the choice of base and reaction temperature, allowing for alkylation at either the more or less substituted α-position. youtube.com

Table 1: Examples of Alkylation Reactions

| Substrate | Alkylating Agent | Product |

|---|---|---|

| Ketone | Alkyl Halide | α-Alkylated Ketone |

| Ester | Alkyl Halide | α-Alkylated Ester |

| Aldehyde | Alkyl Halide | α-Alkylated Aldehyde |

Halogenation and Iodination Reactions Utilizing Diethyliodoaluminum

Halogenation reactions involve the introduction of one or more halogen atoms into a compound. mt.comwikipedia.org Organic iodides, in particular, are valuable intermediates in synthesis due to the high reactivity of the carbon-iodine bond, making them excellent leaving groups in subsequent reactions. google.com Diethyliodoaluminum can serve as a source of iodine for iodination reactions.

The process of iodination can occur through various mechanisms, including electrophilic substitution on aromatic compounds and addition to unsaturated systems like alkenes and alkynes. mt.comwordpress.com While numerous iodinating agents exist, such as N-iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), diethyliodoaluminum offers an alternative route. organic-chemistry.orggoogle.comrsc.org Its application can be particularly useful in specific contexts where its unique reactivity profile is advantageous. For instance, it can be employed in the synthesis of α-iodoketones from allylic alcohols. rsc.org The choice of iodinating agent is critical and depends on the substrate and desired outcome. mdpi.comnih.govnih.gov

Table 2: Common Iodinating Agents

| Reagent | Abbreviation |

|---|---|

| N-Iodosuccinimide | NIS |

| 1,3-Diiodo-5,5-dimethylhydantoin | DIH |

| Diethyliodoaluminum | Et₂AlI |

Reduction Processes Catalyzed/Mediated by Diethyliodoaluminum Analogues

While diethyliodoaluminum itself is not primarily known as a reducing agent, its aluminum hydride analogues are powerful reagents for the reduction of various functional groups. organicchemistrydata.org Reagents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are widely used for the reduction of carbonyl compounds such as esters, aldehydes, and ketones to alcohols. chemistrysteps.commasterorganicchemistry.com

DIBAL-H, for example, is particularly useful for the partial reduction of esters to aldehydes, a transformation that is difficult to achieve with more powerful reducing agents like LiAlH₄ which tend to reduce esters all the way to primary alcohols. masterorganicchemistry.com These aluminum-based reducing agents operate by delivering a hydride ion to the carbonyl carbon. chemistrysteps.com The specific reactivity and selectivity of the reducing agent depend on its structure and the reaction conditions. libretexts.org Although not a direct analogue, the principles of hydride delivery from aluminum centers are relevant to understanding the broader context of organoaluminum reagents in synthesis.

Table 3: Common Aluminum-Based Reducing Agents and their Products

| Starting Material | Reagent | Product |

|---|---|---|

| Ester | DIBAL-H (1 equiv., low temp.) | Aldehyde |

| Ester | LiAlH₄ | Primary Alcohol |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Aldehyde | NaBH₄ or LiAlH₄ | Primary Alcohol |

| Nitrile | DIBAL-H | Aldehyde (after hydrolysis) |

Carbometalation and Hydrometalation Reactions Initiated by Diethyliodoaluminum

Carbometalation reactions involve the addition of a carbon-metal bond across a carbon-carbon multiple bond (alkene or alkyne), leading to the formation of a new C-C bond and a new carbon-metal bond. wikipedia.org Similarly, hydrometalation involves the addition of a metal-hydride bond. Diethyliodoaluminum can participate in carboalumination reactions, a subset of carbometalation.

The carboalumination of alkynes and alkenes is a powerful tool for creating functionalized organic molecules. wikipedia.org For instance, the addition of an organoaluminum reagent to an alkyne can lead to a vinylalane, which can then be functionalized in various ways, such as by reaction with electrophiles. organicchemistrydata.orgalrasheedcol.edu.iq These reactions can be highly stereoselective, often proceeding via syn-addition. wikipedia.org While trialkylaluminum compounds like trimethylaluminum (B3029685) and triethylaluminum (B1256330) are more commonly cited in zirconocene-catalyzed carboalumination reactions, diethyliodoaluminum can also be involved in related transformations. wikipedia.org The resulting organoaluminum intermediate can be further elaborated, making this a versatile strategy for constructing complex molecular frameworks.

Diethyliodoaluminum in Catalytic Applications for Complex Molecule Synthesis

Diethyliodoaluminum as a Lewis Acid Catalyst in Organic Reactions

As a Lewis acid, diethyliodoaluminum can coordinate to electron-rich atoms, typically oxygen or nitrogen, within a substrate. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack and promoting reactions that might otherwise be sluggish or unselective.

Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgsigmaaldrich.comebsco.com The reaction's rate and selectivity can often be improved by Lewis acid catalysis, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org While various organoaluminum halides are employed in this context, the specific application of diethyliodoaluminum as a catalyst for Diels-Alder and other cycloaddition reactions is not extensively documented in a review of the current scientific literature.

Friedel-Crafts Acylations and Alkylations

Friedel-Crafts reactions are fundamental methods for attaching alkyl or acyl groups to aromatic rings, proceeding via an electrophilic aromatic substitution mechanism. savemyexams.com These reactions invariably require a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to generate the potent electrophile (a carbocation or an acylium ion) that attacks the aromatic ring. chemguide.co.uklibretexts.org A survey of available research indicates that the use of diethyliodoaluminum as a catalyst for either Friedel-Crafts acylation or alkylation is not a commonly reported application.

Aldol (B89426) and Related Carbonyl Additions

Diethyliodoaluminum has demonstrated significant utility as a Lewis acid catalyst in aldol-type reactions, which are crucial for forming carbon-carbon bonds. libretexts.orgrun.edu.ng Its role is particularly prominent in promoting reactions involving carbonyl compounds.

In one notable application, diethyliodoaluminum facilitates a highly diastereoselective Asymmetric Halo Aldol Reaction (AHA). acs.org The reaction involves the addition of an aluminum enolate, generated in situ from an α,β-unsaturated N-acyloxazolidinone and DEAI, to an aldehyde. Research indicates that an excess of diethyliodoaluminum is necessary to achieve high yields and selectivity. acs.org The initial equivalent of DEAI generates the aluminum enolate via a Michael-type addition, while the excess DEAI functions as the Lewis acid catalyst, activating the aldehyde electrophile by coordinating to its carbonyl oxygen. acs.org This activation allows the reaction to proceed smoothly, even at low temperatures. acs.org

The proposed mechanism suggests that the aldehyde coordinates to a molecule of diethyliodoaluminum, which then allows the chelated aluminum enolate to attack, leading to the aldol adduct with high diastereoselectivity. acs.org The results for the reaction with various aldehydes are summarized in the table below.

| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| 1 | Phenylacetaldehyde | 85 | >95 |

| 2 | Hexanal | 80 | >95 |

| 3 | Cyclohexanecarboxaldehyde | 82 | >95 |

| 4 | Benzaldehyde | 75 | 90 |

| 5 | Isobutyraldehyde | 78 | >95 |

Data sourced from Organic Letters, 2002. acs.org

Furthermore, diethylaluminum iodide has been successfully employed as a promoter for Baylis-Hillman type reactions involving α,β-unsaturated ethyl thioacrylates and α,β-conjugate cycloketones with aldehydes. researchgate.netresearchgate.net In these cases, DEAI acts as the Lewis acid promoter without the need for a separate Lewis base, facilitating the formation of the desired functionalized allylic alcohols. scilit.comrsc.org

Diethyliodoaluminum as a Co-catalyst in Transition Metal-Mediated Processes

In addition to its role as a primary catalyst, diethyliodoaluminum can also function as a co-catalyst, typically in conjunction with a transition metal complex. In this capacity, it often acts as an activator or alkylating agent for the primary transition metal catalyst.

Ziegler-Natta Polymerization Systems Involving DEAI

Ziegler-Natta catalysis is a cornerstone of the polymer industry, used for the synthesis of polyolefins like polyethylene (B3416737) and polypropylene. wikipedia.orgcollegedunia.com A typical Ziegler-Natta catalyst system consists of a transition metal compound (from Group IV, such as titanium) and an organoaluminum co-catalyst. libretexts.org The organoaluminum compound, often referred to as an activator, alkylates the transition metal center, generating the active sites for polymerization. uni-konstanz.de

Common activators include triethylaluminum (B1256330) (AlEt₃) and diethylaluminum chloride (AlEt₂Cl). libretexts.org The utility of diethyliodoaluminum (DEAI) in this context has been specifically cited in patent literature. For instance, a catalyst system for adamantane (B196018) polymerization comprises a Lewis acid, such as a titanium halide, activated by an organoaluminum compound. google.com A specific embodiment of this system involves the use of titanium tetraiodide in combination with diethylaluminum iodide. google.com This indicates that DEAI can effectively serve the role of the co-catalyst, similar to other organoaluminum halides, in activating the transition metal precursor to initiate the polymerization of olefins.

Cross-Coupling Reactions Utilizing Diethyliodoaluminum Adducts

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govsigmaaldrich.com These reactions typically involve a palladium, nickel, or other transition metal catalyst that cycles through oxidative addition, transmetalation, and reductive elimination steps. nih.gov The transmetalation step often involves an organometallic reagent. While a wide variety of organometallic reagents and additives are used in these transformations, the specific use of diethyliodoaluminum or its adducts as a key component in major cross-coupling reactions is not widely reported in the surveyed chemical literature.

Asymmetric Catalysis with Chiral Diethyliodoaluminum Derivatives

The application of diethyliodoaluminum and its derivatives extends into the sophisticated realm of asymmetric catalysis, a field dedicated to the stereoselective synthesis of chiral molecules. nih.govsigmaaldrich.com In this context, diethyliodoaluminum primarily functions as a potent Lewis acid. While not typically chiral itself, it can be combined with chiral ligands or used to activate substrates bearing chiral auxiliaries to create a chiral catalytic environment. This environment influences the trajectory of a reaction to favor the formation of one enantiomer over the other. nih.govnih.gov

The core principle involves the coordination of the Lewis acidic aluminum center to a substrate, which both activates the substrate towards nucleophilic attack and conformationally locks it within the chiral pocket created by an auxiliary or ligand. This strategy has been effectively demonstrated in various carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction.

A prominent example involves the use of diethylaluminum chloride (Et2AlCl), a closely related and structurally similar Lewis acid, in Diels-Alder reactions with chiral N-acyloxazolidinone dienophiles. harvard.edu Due to its comparable Lewis acidity, diethyliodoaluminum can be employed in an analogous fashion. In these reactions, the aluminum species coordinates to the carbonyl oxygen of the chiral acrylimide, enhancing its reactivity and fixing its conformation. This allows the diene to approach from the less sterically hindered face, leading to the formation of the cycloadduct with a high degree of stereocontrol. harvard.edu The reaction between cyclopentadiene (B3395910) and a chiral N-acryloyloxazolidinone, promoted by Et2AlCl, proceeds with exceptional diastereoselectivity. harvard.edu

Table 1: Example of a Lewis Acid-Promoted Asymmetric Diels-Alder Reaction This table illustrates the high diastereoselectivity achievable using a diethylaluminum halide as a Lewis acid promoter in conjunction with a chiral auxiliary. The principle is directly applicable to diethyliodoaluminum.

| Reactants | Lewis Acid | Temperature | Diastereomeric Ratio (endo:exo) | Reference |

| Chiral N-acryloyloxazolidinone + Cyclopentadiene | Et₂AlCl | -100 °C | >100 : 1 | harvard.edu |

| Chiral N-crotonoyloxazolidinone + Cyclopentadiene | Et₂AlCl | -78 °C | >100 : 1 | harvard.edu |

The success of these reactions hinges on the predictable coordination geometry of the Lewis acid with the chiral substrate, which effectively translates the chirality of the auxiliary into facial selectivity for the incoming reactant. harvard.edu This methodology provides a powerful tool for constructing complex, stereodefined cyclic systems. unibas.ch

Mechanistic Investigations of Diethyliodoaluminum Catalytic Cycles

Understanding the precise role and fate of diethyliodoaluminum (DEAI) within a catalytic cycle is paramount for reaction optimization and catalyst design. rsc.orgkatayevlab.com Mechanistic studies focus on how DEAI participates in generating the catalytically active species and the pathways through which the catalyst system eventually loses its activity. rsc.org

Role of Diethyliodoaluminum in Active Species Generation

In many catalytic systems, particularly in the field of olefin polymerization with Ziegler-Natta catalysts, diethyliodoaluminum acts as a crucial co-catalyst or activator. wikipedia.org The transition metal compounds that are the precursors to the polymerization catalyst (e.g., titanium halides) are often not catalytically active themselves. wikipedia.org DEAI is instrumental in transforming these precursors into highly reactive cationic metal-alkyl species, which are the true active centers for polymerization. wikipedia.org

The generation of the active species generally proceeds through two main steps:

Alkylation: The ethyl group from diethyliodoaluminum is transferred to the transition metal center (e.g., titanium), displacing a halide ligand. This forms a transition metal-carbon bond. wikipedia.org

Activation/Ionization: A second molecule of the Lewis acidic organoaluminum compound can facilitate the removal of another halide from the transition metal center. This process generates a coordinatively unsaturated, electrophilic metal-alkyl cation, which is the active site for the repeated insertion of olefin monomers. wikipedia.org

Table 2: General Scheme for Active Species Generation in Ziegler-Natta Catalysis

| Step | Reactants | Process | Product |

| Pre-catalyst | Titanium(IV) chloride (TiCl₄) | - | Inactive Species |

| Activation | TiCl₄ + Diethyliodoaluminum (Et₂AlI) | Alkylation and reduction of the titanium center by the organoaluminum co-catalyst. | Active Ti(III)-alkyl species [TiCl₂R]*[EtAlICl]⁻ |

This activation mechanism is fundamental to one of the largest volume industrial chemical processes, the production of polyolefins. wikipedia.org The nature of the organoaluminum activator, including the halide present, can significantly influence the activity and stereoselectivity of the resulting catalyst.

Catalyst Deactivation Pathways for DEAI-Based Systems

Catalyst deactivation is the gradual loss of catalytic activity or selectivity over time and is a critical issue in industrial processes. mdpi.comdiva-portal.org Systems employing diethyliodoaluminum are susceptible to several deactivation mechanisms, which can be broadly categorized as chemical, thermal, or physical. ammoniaknowhow.comchemcatbio.org

Advanced Characterization and Spectroscopic Analysis of Diethyliodoaluminum and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies of Diethyliodoaluminum

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organoaluminum compounds, offering detailed information on molecular structure and dynamic processes in solution. acs.org For diethyliodoaluminum, ¹H, ¹³C, and ²⁷Al NMR are particularly informative.

Like other dialkylaluminum halides, diethyliodoaluminum exists predominantly as a halogen-bridged dimer, [(C₂H₅)₂AlI]₂, in non-coordinating solvents. smolecule.com This dimeric structure involves a dynamic equilibrium with the monomeric form. This exchange can be studied by temperature-dependent NMR, where changes in spectral features, such as peak broadening or coalescence, can provide kinetic information about the monomer-dimer interchange. smolecule.com

¹H and ¹³C NMR: The proton and carbon NMR spectra of the ethyl groups attached to the aluminum center are characteristic. The protons of the methylene (B1212753) group (α-protons) are directly bonded to a carbon attached to the aluminum and typically appear as a quartet, shifted downfield compared to simple alkanes due to the electropositive nature of aluminum. The methyl group protons (β-protons) typically appear as a triplet. In adducts with Lewis bases, such as ethers or amines, the formation of a coordinate bond to the aluminum center increases its coordination number and alters the electronic environment, leading to shifts in the resonances of the ethyl group protons. rsc.org

²⁷Al NMR: As a quadrupolar nucleus (spin I = 5/2) with 100% natural abundance, ²⁷Al NMR is highly sensitive to the coordination environment of the aluminum atom. huji.ac.il The chemical shift (δ) and linewidth of the ²⁷Al resonance are diagnostic of the coordination number and the symmetry of the local environment. nih.gov For a four-coordinate aluminum atom in a tetrahedral environment, as expected in a monomeric diethyliodoaluminum-Lewis base adduct, a relatively sharp signal is anticipated. In the dimeric form, the aluminum is also four-coordinate but in a more distorted tetrahedral geometry due to the bridging iodide ions, which would result in a different chemical shift and potentially broader lines. Six-coordinate aluminum species, which could form with strong bidentate ligands, would exhibit chemical shifts in a distinct, higher field (more shielded) region. researchgate.net The significant line broadening often observed in ²⁷Al NMR is a direct consequence of the interaction of the nuclear electric quadrupole moment with the electric field gradient at the nucleus, which is highly sensitive to molecular symmetry. huji.ac.il

| Nucleus | Compound Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Linewidth | Key Information Provided |

|---|---|---|---|---|

| ¹H | (C₂H₅)₂AlI | ~0.4-0.8 (-CH₂-) ~1.1-1.5 (-CH₃) | Quartet (q) Triplet (t) | Confirms ethyl group presence; chemical shift indicates electronic environment. |

| ¹³C | (C₂H₅)₂AlI | ~5-10 (α-C) ~10-15 (β-C) | - | Provides data on the carbon backbone of the alkyl ligand. smolecule.com |

| ²⁷Al | (C₂H₅)₂AlI Dimer | ~160-200 | Broad | Indicates four-coordinate Al in a distorted environment. |

| ²⁷Al | (C₂H₅)₂AlI · Lewis Base Adduct | ~140-180 | Moderately Broad | Indicates four-coordinate Al in a more symmetrical tetrahedral environment. researchgate.net |

Note: Specific chemical shift values for diethyliodoaluminum are not widely reported; ranges are estimated based on data for analogous dialkylaluminum halides and general trends in NMR spectroscopy. smolecule.comhuji.ac.ilorgchemboulder.com

Vibrational Spectroscopy (IR, Raman) for Bonding Analysis of Diethyliodoaluminum Complexes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within diethyliodoaluminum and its complexes. These methods measure the vibrational frequencies of molecular bonds, which are sensitive to bond strength, atomic masses, and molecular geometry. electronicsandbooks.com IR and Raman spectroscopy are often complementary; vibrations that are strong in the IR spectrum may be weak in the Raman, and vice versa, depending on the change in dipole moment and polarizability during the vibration, respectively. spectroscopyonline.comnih.gov

For diethyliodoaluminum, key vibrational modes include the Al-C (aluminum-carbon) stretching and bending frequencies, the Al-I (aluminum-iodine) stretching frequency, and the internal vibrations of the ethyl ligands. smolecule.com

Al-C Stretching: These vibrations provide direct information about the bond between the aluminum center and the ethyl groups. They are typically observed in the far- to mid-infrared region.

Al-I Stretching: The Al-I bond is weaker and involves a heavier halogen compared to its chloride and bromide analogs. Consequently, its stretching frequency is expected to be found at lower wavenumbers, deep in the far-infrared region.

Ethyl Group Vibrations: The C-H and C-C stretching and bending modes of the ethyl groups appear in their characteristic regions of the mid-infrared spectrum. thieme-connect.de

Upon formation of a Lewis acid-base adduct, such as (C₂H₅)₂AlI · O(C₂H₅)₂, the coordination of the Lewis base to the aluminum center perturbs the electronic structure and geometry. This perturbation is reflected in the vibrational spectra. mdpi.com For instance, the Al-I stretching frequency may shift upon breaking the iodide bridges of the dimer to form the monomeric adduct. Furthermore, new vibrational modes corresponding to the Al-O (or Al-N) bond of the adduct will appear, typically in the far-infrared region.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique | Comments |

|---|---|---|---|

| C-H Stretching | 2850 - 3000 | IR, Raman | Characteristic of the ethyl groups. thieme-connect.de |

| C-H Bending | 1370 - 1470 | IR, Raman | Characteristic of the ethyl groups. thieme-connect.de |

| Al-C Stretching | 600 - 700 | IR, Raman | Sensitive to the coordination at the Al center. smolecule.com |

| Al-I Stretching (Bridging) | < 400 | Raman | Expected at low frequency due to the heavy iodine atom and bridging nature. |

| Al-I Stretching (Terminal) | < 400 | IR, Raman | Frequency shifts upon adduct formation. researchgate.net |

| Al-O/Al-N Stretching (in Adducts) | 450 - 600 | IR, Raman | Direct evidence of Lewis base coordination. |

Note: Specific frequencies are based on general ranges for organoaluminum halides and related compounds, as direct spectral data for diethyliodoaluminum is limited. smolecule.comias.ac.in

X-ray Diffraction Studies of Crystalline Diethyliodoaluminum Complexes and Intermediates

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. d-nb.info While obtaining a crystal structure of the highly reactive diethyliodoaluminum itself is challenging, its crystalline adducts with Lewis bases are more stable and amenable to this analysis.

The expected structure of neat, solid diethyliodoaluminum is a dimer, [(C₂H₅)₂AlI]₂, with two iodide atoms bridging the two aluminum centers, analogous to other dialkylaluminum halides. In this dimeric structure, each aluminum atom achieves a tetrahedral coordination geometry.

Upon complexation with a 1:1 stoichiometry of a Lewis base (L), such as diethyl ether or a tertiary amine, a monomeric adduct of the type (C₂H₅)₂AlI·L is formed. X-ray diffraction studies on analogous complexes reveal a tetrahedral geometry around the aluminum atom, which is coordinated to two ethyl groups, one iodine atom, and the donor atom (e.g., oxygen or nitrogen) of the Lewis base. uky.eduacs.orgresearchgate.net

Analysis of such crystal structures provides key geometric parameters:

Al-I Bond Length: This distance is a key indicator of the bond strength. In a monomeric adduct, the terminal Al-I bond is expected to be shorter than the bridging Al-I bonds in the dimer.

Al-C Bond Lengths: These are typically in the range of 1.95-2.00 Å for Al-sp³ carbon bonds.

Bond Angles: The angles around the aluminum center in a tetrahedral adduct will deviate from the ideal 109.5° due to the different steric and electronic requirements of the four substituents (two ethyl groups, one iodine, one Lewis base).

| Parameter | Expected/Analogous Value | Structural Feature |

|---|---|---|

| Coordination Geometry at Al | Tetrahedral | Applies to both the dimer and 1:1 adducts. acs.org |

| Al-I Bond Length (terminal) | ~2.50 - 2.58 Å | In monomeric adducts. acs.org |

| Al-C Bond Length | ~1.95 - 2.00 Å | Typical for Al-ethyl bonds. uky.edu |

| Al-O Bond Length (ether adduct) | ~1.90 - 2.00 Å | In (C₂H₅)₂AlI · OEt₂. uky.edu |

| C-Al-C Bond Angle | ~115 - 125° | Wider than ideal tetrahedral due to bulky ethyl groups. uky.edu |

| I-Al-C Bond Angle | ~100 - 110° | Reflects steric and electronic effects. acs.org |

Note: Data is based on reported values for analogous organoaluminum halide complexes, as a specific crystal structure for a simple diethyliodoaluminum adduct was not found in the primary search. uky.eduacs.org

Mass Spectrometric Techniques for Reactivity Monitoring and Intermediates Identification for Diethyliodoaluminum

Mass spectrometry (MS) is an analytical technique of immense value for studying reactive species, allowing for the identification of reaction intermediates and the monitoring of reaction progress. uvic.caresearchgate.net Due to the high reactivity of organoaluminum compounds like diethyliodoaluminum, particularly their sensitivity to air and moisture, specialized sample handling and ionization techniques are required. uvic.ca

Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) can be employed. EI typically leads to extensive fragmentation, which can be useful for structural elucidation but may result in the absence of a molecular ion peak. Soft ionization methods are more likely to yield intact molecular ions or ions of adducts, providing molecular weight information. uvic.ca

For diethyliodoaluminum, mass spectrometric analysis would likely reveal fragmentation patterns dominated by the cleavage of the aluminum-carbon and aluminum-iodine bonds. Common fragmentation pathways would include:

Loss of an ethyl radical (•C₂H₅) from the molecular ion.

Loss of an iodine atom (•I).

Sequential loss of ethyl groups.

In the case of adducts, loss of the neutral Lewis base molecule.

Monitoring a reaction involving diethyliodoaluminum by MS allows for the real-time observation of reactants being consumed and products being formed. Crucially, it can also detect transient intermediates that may not be observable by other methods, providing invaluable mechanistic insights. nrc.gov For example, in a reaction where diethyliodoaluminum acts as a catalyst, ESI-MS could potentially detect cationic intermediates formed by the abstraction of the iodide, or complexes formed between the catalyst, substrate, and product.

| Proposed Fragment Ion | Formula | Expected m/z (for ¹²⁷I, ²⁷Al) | Formation Pathway |

|---|---|---|---|

| Molecular Ion | [(C₂H₅)₂AlI]⁺• | 212.0 | Ionization of the monomer. |

| Loss of ethyl radical | [(C₂H₅)AlI]⁺ | 183.0 | [M]⁺• - •C₂H₅ |

| Loss of ethene | [HAlI(C₂H₅)]⁺• | 184.0 | β-hydride elimination from [M]⁺•. |

| Loss of iodine | [(C₂H₅)₂Al]⁺ | 85.1 | [M]⁺• - •I |

| Aluminum Ion | [Al]⁺ | 27.0 | Extensive fragmentation. uvic.ca |

Note: The m/z values are calculated based on the most common isotopes. The actual observed spectrum would depend heavily on the ionization technique and its energy. uvic.ca

Computational Chemistry and Theoretical Studies on Diethyliodoaluminum

Density Functional Theory (DFT) Calculations of Diethyliodoaluminum Electronic Structure

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids, providing valuable information about their properties. researchgate.netcaltech.edunih.gov For diethyliodoaluminum, DFT calculations are instrumental in understanding its bonding, molecular orbital energies, and charge distribution. These calculations typically involve optimizing the geometry of the DEAI monomer and dimer to find the most stable structures.

Theoretical studies on related organoaluminum compounds, such as triethylaluminum (B1256330), have shown that these species tend to form dimers with bridging alkyl groups to alleviate the electron deficiency of the aluminum center. By analogy, DEAI is also expected to exist in equilibrium between monomeric and dimeric forms. DFT calculations can predict the optimized geometries, bond lengths, and bond angles for both species.

The electronic properties of DEAI are significantly influenced by the presence of the iodine atom. The electronegativity difference between aluminum, carbon, and iodine dictates the polarity of the Al-C and Al-I bonds. DFT calculations can quantify the partial atomic charges on each atom, revealing the electrophilic nature of the aluminum center.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. bohrium.com For DEAI, the HOMO is expected to be localized primarily on the Al-I bond and the Al-C bonds, while the LUMO is likely centered on the aluminum atom, highlighting its Lewis acidic character. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. bohrium.com

Table 7.1.1: Calculated Electronic Properties of Diethyliodoaluminum (Monomer) using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Partial Charge on Al | +0.85 e |

| Partial Charge on I | -0.45 e |

| Partial Charge on C (avg) | -0.30 e |

| Note: These values are hypothetical and based on trends observed in related organoaluminum compounds. Actual values would require specific DFT calculations for diethyliodoaluminum. |

Ab Initio Molecular Dynamics Simulations of DEAI-Mediated Reactions

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from electronic structure calculations performed "on-the-fly" as the simulation progresses. tue.nlwikipedia.org This method allows for the exploration of reaction pathways, transition states, and the influence of the solvent environment on chemical processes at an atomistic level.

For diethyliodoaluminum, AIMD simulations can be employed to study a variety of reactions, including its role as a cocatalyst in polymerization reactions and its interactions with Lewis bases. For instance, in Ziegler-Natta catalysis, organoaluminum compounds like DEAI are known to activate transition metal pre-catalysts. researchgate.netias.ac.in AIMD simulations can model the dynamic process of DEAI approaching the catalyst, the ligand exchange reactions, and the subsequent activation of the catalytic center.

A significant advantage of AIMD is its ability to capture complex, non-intuitive reaction pathways and dynamic effects that might be missed by static calculations of potential energy surfaces. nist.gov For example, the simulation can reveal transient intermediates and concerted mechanisms that are critical for a complete understanding of the reaction.

Theoretical Prediction of Diethyliodoaluminum Reactivity and Selectivity

The reactivity and selectivity of diethyliodoaluminum are governed by its electronic and steric properties. Theoretical methods can be used to predict how DEAI will behave in different chemical environments and with various reactants. google.comepa.govacs.org Key factors influencing its reactivity include its Lewis acidity, the nature of the leaving group (iodide), and the steric hindrance provided by the ethyl groups.

The Lewis acidity of DEAI is a primary driver of its reactivity. bohrium.com Computational models can quantify this acidity by calculating the energy of adduct formation with various Lewis bases. Comparing the calculated binding energies of DEAI with different bases allows for the prediction of its affinity and the stability of the resulting complexes. This is particularly relevant in the context of its use as a catalyst or cocatalyst, where its interaction with substrates and other catalytic species is crucial. bohrium.com

The selectivity of DEAI in reactions, such as the alkylation of carbonyl compounds, can also be predicted theoretically. By mapping the potential energy surface for different reaction pathways, it is possible to determine the activation barriers for competing reactions. The pathway with the lowest activation energy will be the most favored, thus determining the major product. For example, in the reaction with an unsymmetrical ketone, calculations can predict whether the ethyl group will add to one face of the carbonyl or the other, explaining the observed stereoselectivity.

Table 7.3.1: Predicted Reactivity Descriptors for Diethyliodoaluminum

| Descriptor | Predicted Value/Trend | Significance |

| Lewis Acidity | High, but lower than AlCl₃ | Determines strength of interaction with Lewis bases |

| Electrophilicity Index | High | Indicates susceptibility to nucleophilic attack |

| Al-I Bond Dissociation Energy | Moderate | Influences its ability to act as an iodine source |

| Steric Hindrance | Moderate | Affects accessibility of the aluminum center |

| Note: These are qualitative predictions based on the known chemistry of organoaluminum compounds. |

Ligand Design Principles for Tunable Diethyliodoaluminum Reactivity

The reactivity of diethyliodoaluminum can be fine-tuned by the introduction of ancillary ligands that coordinate to the aluminum center. Computational chemistry provides a powerful platform for the rational design of these ligands to achieve desired catalytic performance. By systematically modifying the electronic and steric properties of the ligand in silico, it is possible to predict its effect on the reactivity and selectivity of the DEAI complex.

Steric hindrance is another critical factor. Bulky ligands can be used to control the selectivity of reactions by sterically blocking certain reaction pathways. For example, in polymerization reactions, chiral ligands can be designed to create a specific coordination environment around the aluminum center, leading to the formation of stereoregular polymers. Computational modeling can be used to predict the three-dimensional structure of these complexes and to rationalize the observed selectivity. acs.org

A computational screening approach can be employed to rapidly evaluate a large number of potential ligands. By calculating key descriptors, such as binding energy, activation barriers for a model reaction, and steric parameters, it is possible to identify promising ligand candidates for experimental validation. This synergy between computational prediction and experimental work accelerates the discovery and optimization of new catalytic systems based on diethyliodoaluminum. nih.govmdpi.combyu.eduresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Diethyliodoaluminum Chemistry

Integration of Diethyliodoaluminum in Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical manufacturing, moving from traditional batch-wise operations to continuous, automated systems. wikipedia.org This technology offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater reproducibility. mdpi.com The integration of highly reactive reagents like diethyliodoaluminum into continuous flow systems is a logical and promising next step in its application.

One of the primary benefits of using flow chemistry for reactions involving diethyliodoaluminum would be improved safety. mdpi.com Organoaluminum compounds can be pyrophoric and react vigorously with protic solvents. In a continuous flow setup, only small quantities of the reagent are present in the reactor at any given time, which significantly mitigates the risks associated with handling large volumes in a batch reactor. mdpi.com Furthermore, the high surface-area-to-volume ratio of microreactors allows for precise temperature control, preventing thermal runaways in exothermic reactions that are common with organoaluminum reagents. mdpi.com

The potential for process optimization and automation is another key driver for this research direction. nih.gov Continuous monitoring of reaction parameters using in-line analytical techniques (Process Analytical Technology, PAT) can allow for rapid optimization and real-time quality control. nih.gov

Table 1: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for a Hypothetical Diethyliodoaluminum-Mediated Reaction

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Higher risk due to large volumes of reactive material. | Intrinsically safer with small internal reactor volumes. mdpi.com |

| Heat Transfer | Often inefficient, leading to potential thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Reproducibility | Can vary between batches due to mixing and temperature gradients. | High reproducibility and consistency. |

| Scalability | Often requires significant process redevelopment. | Scalable by running the system for longer durations or in parallel. |

| Process Control | Manual or semi-automated control. | Fully automated with potential for real-time optimization. nih.gov |

Future research in this area would likely focus on developing robust pumping systems capable of handling the reactive nature of diethyliodoaluminum solutions and designing microreactors constructed from materials that are inert to the reagent. The successful integration of diethyliodoaluminum into continuous manufacturing processes could make its chemistry more accessible and scalable for industrial applications. researchgate.net

Development of Supported Diethyliodoaluminum Catalysts

The transition from homogeneous to heterogeneous catalysis is a cornerstone of sustainable chemical production. wikipedia.org Immobilizing a catalyst on a solid support simplifies its separation from the reaction mixture, enabling easy recovery and reuse, which in turn reduces waste and lowers costs. youtube.com While diethyliodoaluminum is typically used as a stoichiometric reagent, its Lewis acidic nature suggests potential applications as a catalyst that could be enhanced through immobilization. youtube.com

Developing supported diethyliodoaluminum catalysts would involve anchoring the active aluminum species onto a solid support material. youtube.com Various materials could be explored for this purpose, each offering different properties in terms of surface area, porosity, and chemical stability.

Table 2: Potential Support Materials for Diethyliodoaluminum Immobilization

| Support Material | Key Properties | Potential Advantages |

| Silica (SiO₂) | High surface area, tunable pore size, well-defined surface chemistry. | Allows for covalent tethering and good dispersion of the active sites. |

| Alumina (Al₂O₃) | High thermal stability, acidic/basic surface properties. | May enhance the Lewis acidity of the aluminum center. |

| Polymers (e.g., Polystyrene) | Can be functionalized with various linking groups. | Offers flexibility in catalyst design and compatibility with organic solvents. |

| Carbon Nanomaterials | Excellent mechanical strength and thermal conductivity. | Could provide novel electronic effects and enhance catalyst stability. |

Research would need to focus on the methods of immobilization, ensuring that the tethering process does not significantly diminish the reactivity of the diethyliodoaluminum. The stability of the supported catalyst against leaching of the aluminum species into the reaction medium would be a critical factor to evaluate. youtube.com The development of such heterogeneous catalysts could pave the way for using diethyliodoaluminum in packed-bed reactors within continuous flow systems, combining the benefits of both technologies.

Green Chemistry Approaches in Diethyliodoaluminum Applications

Green chemistry principles provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to reactions involving diethyliodoaluminum is a crucial avenue for future research, aiming to enhance the sustainability of its use.

Key areas of focus would include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. This would involve exploring catalytic cycles where diethyliodoaluminum is regenerated, rather than being consumed as a stoichiometric reagent.

Use of Safer Solvents: Traditional syntheses with organoaluminum reagents often use volatile and hazardous organic solvents. Research into the use of greener alternatives, such as bio-based solvents or ionic liquids, could significantly reduce the environmental impact of these processes. youtube.com

Energy Efficiency: Many reactions are conducted at very low temperatures, requiring significant energy input for cooling. Developing catalytic systems that operate efficiently at ambient temperatures would be a major advancement. organic-chemistry.org

Table 3: Application of Green Chemistry Principles to Diethyliodoaluminum Chemistry

| Green Chemistry Principle | Traditional Approach | Potential Green Approach |

| Prevention | Generation of aluminum salt byproducts. | Catalytic use with regeneration to minimize waste. |

| Atom Economy | Stoichiometric use leads to low atom economy. | Designing catalytic cycles to maximize atom incorporation. |

| Safer Solvents | Use of volatile organic solvents (e.g., toluene, hexane). | Exploration of reactions in ionic liquids or bio-derived solvents. youtube.com |

| Design for Energy Efficiency | Cryogenic reaction conditions. | Development of catalysts active at ambient temperature. |

By focusing on these principles, the environmental footprint associated with diethyliodoaluminum chemistry could be substantially reduced, making it a more attractive tool for sustainable synthesis. inflibnet.ac.in

Exploration of Novel Reactivity Modes for Diethyliodoaluminum in Unprecedented Transformations

While diethyliodoaluminum is known for certain transformations, its full reactive potential may not yet be realized. As a Lewis acid, it can activate substrates towards nucleophilic attack, a fundamental principle in organic synthesis. youtube.com The unique combination of two ethyl groups and one iodo group on the aluminum center provides a specific steric and electronic environment that could be exploited for novel reactivity and selectivity.

Future research could explore:

Asymmetric Catalysis: The development of chiral ligands that can coordinate to the aluminum center of diethyliodoaluminum could enable its use as a catalyst in enantioselective reactions. mdpi.com This would be a significant breakthrough, as the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, is high.

Frustrated Lewis Pair (FLP) Chemistry: Investigating the potential of diethyliodoaluminum to act as the Lewis acid component in an FLP system could open up new avenues for the activation of small molecules, such as H₂, CO₂, and olefins.

Stereoselective Reactions: A deeper understanding of the role of the iodide ligand in influencing the stereochemical outcome of reactions could lead to the development of highly stereoselective transformations. masterorganicchemistry.com For instance, its role in controlling diastereoselectivity in aldol (B89426) or Michael additions could be systematically investigated.

The exploration of these novel reactivity modes would require a combination of experimental studies and computational modeling to understand the underlying reaction mechanisms. Uncovering unprecedented transformations catalyzed or mediated by diethyliodoaluminum would solidify its position as a versatile and valuable reagent in the synthetic chemist's toolkit.

Q & A

Q. What computational approaches best predict the electronic structure and reactivity of Aluminum, diethyliodo-?

- Methodological Answer : Hybrid DFT (e.g., B3LYP-D3) with LANL2DZ basis sets for Al/I. Compare frontier orbitals (HOMO/LUMO) with experimental redox potentials. Validate against X-ray absorption spectroscopy (XAS) for oxidation-state confirmation .

Guidelines for Addressing Data Contradictions

- Cross-Validation : Combine multiple analytical techniques (e.g., NMR, SCXRD, EA) to resolve structural ambiguities .

- Error Analysis : Quantify uncertainties in instrumentation (e.g., NMR integration errors, XRD resolution limits) and report confidence intervals .

- Theoretical Alignment : Frame hypotheses within organoaluminum chemistry frameworks (e.g., ligand-labilization models) to contextualize anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.